2-bromo-5-methoxy-1-benzofuran
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Description
2-bromo-5-methoxy-1-benzofuran is a benzofuran derivative. Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .
Synthesis Analysis
Benzofuran compounds can be synthesized using various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring through proton quantum tunneling .Chemical Reactions Analysis
Benzofuran compounds can participate in various chemical reactions. For example, benzofuran substituted chalcone compounds have been synthesized and characterized . Additionally, benzofuran compounds can participate in Suzuki–Miyaura coupling reactions .Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-5-methoxy-1-benzofuran involves the bromination of 5-methoxy-1-benzofuran followed by the methylation of the resulting product.", "Starting Materials": [ "5-methoxy-1-benzofuran", "Bromine", "Acetic acid", "Hydrogen peroxide", "Sodium hydroxide", "Methyl iodide", "Potassium carbonate", "Methanol" ], "Reaction": [ "Step 1: Bromination of 5-methoxy-1-benzofuran using bromine and acetic acid to yield 2-bromo-5-methoxy-1-benzofuran", "Step 2: Oxidation of 2-bromo-5-methoxy-1-benzofuran using hydrogen peroxide and sodium hydroxide to yield 2-bromo-5-methoxy-1-benzofuran-2-carboxylic acid", "Step 3: Esterification of 2-bromo-5-methoxy-1-benzofuran-2-carboxylic acid using methyl iodide and potassium carbonate to yield 2-bromo-5-methoxy-1-benzofuran-2-methyl ester" ] } | |
CAS RN |
1779906-91-0 |
Molecular Formula |
C9H7BrO2 |
Molecular Weight |
227.1 |
Purity |
95 |
Origin of Product |
United States |
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